(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Beschreibung
The compound "(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid" is a triterpenoid saponin with a highly substituted tetracyclic core and multiple glycosidic linkages. Its structural complexity confers diverse bioactivities, including interactions with metabolic enzymes, receptors, and signaling pathways . This article provides a detailed comparison with structurally and functionally related compounds, emphasizing physicochemical properties, bioactivity profiles, and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions.
Eigenschaften
Molekularformel |
C63H98O31 |
|---|---|
Molekulargewicht |
1351.4 g/mol |
IUPAC-Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C63H98O31/c1-24-46(91-51-42(76)38(72)33(22-83-51)90-53-43(77)39(73)36(70)31(20-64)88-53)41(75)45(79)52(84-24)92-49-48(87-27(4)68)47(86-26(3)67)25(2)85-55(49)94-57(82)62-15-14-58(5,6)18-29(62)28-10-11-34-59(7)19-30(69)50(93-54-44(78)40(74)37(71)32(21-65)89-54)61(9,56(80)81)35(59)12-13-60(34,8)63(28,23-66)17-16-62/h10,24-25,29-55,64-66,69-79H,11-23H2,1-9H3,(H,80,81)/t24-,25+,29-,30-,31+,32+,33+,34+,35+,36-,37+,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-,49+,50-,51-,52-,53-,54-,55-,59+,60+,61-,62-,63-/m0/s1 |
InChI-Schlüssel |
LSCYXLAZKRSAHE-WKPFCPMBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)CO)C)OC(=O)C)OC(=O)C)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC(=O)C)O)O)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound identified as (2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid (CAS Number: 79103-90-5) has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse sources.
Chemical Structure
The compound features a complex polycyclic structure with multiple hydroxyl and acetoxy groups. Its molecular formula is , and it exhibits significant structural diversity that may contribute to its biological effects. The detailed structural representation can be visualized through various chemical databases such as PubChem and PlantaeDB .
Biological Activity Overview
The biological activity of this compound has been studied primarily for its potential pharmacological properties. Key areas of interest include:
1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. This activity is vital for preventing cellular damage and may contribute to overall health benefits.
2. Anti-inflammatory Properties
Studies have shown that the compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Effects
Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .
4. Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanisms underlying these effects may involve cell cycle arrest and modulation of signaling pathways associated with cancer progression .
Case Studies
Several case studies have highlighted the biological effects of this compound:
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated a strong scavenging effect comparable to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels.
Case Study 3: Antimicrobial Testing
The compound was tested against Staphylococcus aureus and Escherichia coli strains. Results showed a dose-dependent inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparison
Table 1: Key physicochemical properties of the target compound and analogs
Key Observations :
- The target compound has intermediate polarity (XlogP = -1.20) compared to Compound A (more lipophilic) and Compounds B/C (more hydrophilic), influencing membrane permeability and solubility .
- Higher polar surface area correlates with increased glycosylation (e.g., Compound C has three additional sugar moieties vs. the target compound) .
Bioactivity and Target Prediction
Key Observations :
- Compound A uniquely binds cannabinoid receptors, indicating divergent therapeutic pathways (e.g., neuroinflammation modulation) .
ADMET Profile Comparison
Table 3: ADMET predictions
Vorbereitungsmethoden
Core Synthesis
The tetradecane backbone is synthesized via:
- Oxidative cleavage : Breakage of alkenes or alkynes to form carboxylic acids.
- Grignard carboxylation : Reaction of organometallic reagents with CO₂.
- Methylation : Introduction of methyl groups using CH₃I or methylboronic esters.
Example :
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Grignard (R-MgX) + CO₂, H⁺ | Carboxylic acid intermediate | 70-85% | |
| 2 | CH₃I, Ag₂O, DMF | Methylated tetradecane | 60-75% |
Sugar Synthesis and Protection
Glycosyl Donor Preparation
Key donors include:
Example :
Glycosyl fluorides activated with AgOTf achieve α-linkages in >90% diastereomeric excess.
Protecting Groups
Critical for directing glycosylation:
| Protecting Group | Role | Removal Method |
|---|---|---|
| Acetyl (Ac) | Temporary protection of O2/O3 | NaOMe/MeOH |
| Benzyl (Bn) | Permanent protection of O6 | H₂/Pd-C |
| Pivaloyl (Piv) | Steric bulk for regioselectivity | TBAF/THF |
Glycosylation Methods
Stepwise Glycosylation
- Innermost sugar : Coupling of rhamnose to the aglycone.
- Outer sugars : Sequential addition of glucose, xylose, etc.
Example :
| Step | Donor | Acceptor | Promoter | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Rha-OPMB | Aglycone-OH | TBSOTf | 75% | |
| 2 | Glc-OTBS | Rha-OH | AgOTf | 65% |
Convergent Glycosylation
- Pre-activation : Synthesis of trisaccharide donors.
- Final coupling : Attachment to the aglycone.
Case Study :
Avermectin B₁a synthesis uses preactivated glycosyl fluorides for high yields.
Key Challenges and Solutions
Stereochemical Control
| Challenge | Solution | Outcome |
|---|---|---|
| α/β-mixtures in glycosylation | Use of 2,3-O-benzylidene acetals | >90% α-selectivity |
| Epimerization at C6 | TMS protection of hydroxyl groups | Retention of configuration |
Functional Group Interference
| Problem | Strategy |
|---|---|
| Carboxylic acid deprotection during glycosylation | Use of DMTST for mild activation |
| Over-oxidation of alcohols | Switch to K₂Cr₂O₇ for controlled oxidation |
Final Deprotection and Purification
Global Deprotection
- Acetates/Benzyl ethers : Removed via H₂/Pd-C or NaOMe/MeOH.
- Silyl ethers : Cleaved with TBAF/THF.
Example :
| Protecting Group | Removal Conditions |
|---|---|
| Acetyl | NaOMe, MeOH, 0°C → RT |
| Benzyl | H₂ (1 atm), Pd-C, EtOAc |
Purification
| Method | Application |
|---|---|
| Column chromatography | Silica gel, EtOAc/hexane |
| HPLC | Reverse-phase C18, MeCN/H₂O |
Comparative Analysis of Methods
Glycosylation Efficiency
| Method | α-Selectivity | Yield Range |
|---|---|---|
| Glycosyl fluorides + AgOTf | >90% | 65-85% |
| Thioglycosides + TBSOTf | 80-90% | 70-80% |
| Glycosyl bromides + Ag₂CO₃ | 50-70% | 50-65% |
Aglycone Synthesis Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Grignard carboxylation | High yield, scalable | Requires dry conditions |
| Oxidative cleavage | Shorter steps | Potential over-oxidation |
Q & A
Q. How can the stereochemistry and structural configuration of this compound be resolved experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use advanced 2D NMR techniques (e.g., NOESY, HSQC) to resolve stereochemical ambiguities. For example, coupling constants in -NMR can confirm axial/equatorial substituents in oxane rings .
- Mass Spectrometry (MS): High-resolution MS (HRMS) with collision-induced dissociation (CID) identifies fragment patterns, aiding in validating glycosidic linkages and acetyl groups .
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignments for rigid regions of the molecule .
Data Example:
| Technique | Key Parameters | Observed Peaks/Features |
|---|---|---|
| -NMR | 600 MHz, DMSO-d6 | δ 5.21 (d, J = 3.5 Hz, H-1 of glucose) |
| HRMS | ESI+, m/z 929.10 [M+H]+ | Fragments at m/z 767.08 (loss of C6H10O5) |
Q. What are the hypothesized biosynthetic pathways for this compound?
Methodological Answer:
- Comparative Metabolite Analysis: Cross-reference PubMed co-occurrence data (e.g., BioDeep_00002064175) to identify structurally related metabolites, such as triterpenoid glycosides or saponins, which share biosynthetic precursors like β-amyrin .
- Isotopic Labeling: Use -labeled acetate or mevalonate to trace the incorporation of acetyl and isoprenoid units into the core structure .
Key Metabolites Co-Occurring in Literature (PubMed):
| Metabolite | Role in Biosynthesis | Reference |
|---|---|---|
| β-Amyrin | Triterpene scaffold precursor | |
| Oleanolic acid | Oxidized triterpenoid analog |
Q. How to design initial functional assays for this compound?
Methodological Answer:
- Chemical Probes: Use fluorescence-based assays (e.g., FRET) to screen for interactions with lipid membranes or carbohydrate-binding proteins, given its glycosylated structure .
- Selectivity Profiling: Employ kinome-wide screening (e.g., kinase inhibition assays) to identify off-target effects, leveraging protocols from kinase inhibitor studies .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways for glycosylation or acetylation steps, minimizing side products .
- AI-Driven Synthesis: Implement COMSOL Multiphysics simulations to model reaction kinetics and optimize solvent systems (e.g., ethanol/water ratios for selective crystallization) .
Example Workflow:
Q. How to resolve contradictions in bioactivity data across studies?
Q. What strategies improve yield in multi-step synthesis?
Methodological Answer:
- Factorial Design: Use a 2 factorial approach to test variables (e.g., temperature, catalyst loading). For example, optimize Mitsunobu reaction conditions for hydroxyl group inversion .
- Automated Purification: Integrate flash chromatography with AI-guided solvent gradients to isolate intermediates efficiently (e.g., 98% purity for acetylated intermediates) .
Optimized Reaction Conditions (Example):
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Glycosylation | BF3·Et2O | -10 | 85 |
| Acetylation | Ac2O, DMAP | 25 | 92 |
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
